N-(1H-benzimidazol-2-ylmethyl)-4-(1H-pyrazol-1-yl)butanamide
Description
Properties
Molecular Formula |
C15H17N5O |
|---|---|
Molecular Weight |
283.33 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-4-pyrazol-1-ylbutanamide |
InChI |
InChI=1S/C15H17N5O/c21-15(7-3-9-20-10-4-8-17-20)16-11-14-18-12-5-1-2-6-13(12)19-14/h1-2,4-6,8,10H,3,7,9,11H2,(H,16,21)(H,18,19) |
InChI Key |
SDYPRORYWFEAIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)CCCN3C=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Method (Adapted from):
-
Reactants :
-
o-Phenylenediamine (1.0 eq)
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4-Aminobenzoic acid (1.2 eq) in polyphosphoric acid (PPA).
-
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Conditions :
-
Reflux at 120°C for 6–8 h.
-
-
Esterification :
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Intermediate 2 (1-(4-carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid) is esterified with methanol/HSO to yield methyl ester 3 .
-
-
Chlorination :
Formation of N-(Benzimidazol-2-ylmethyl)amine
The chloromethyl intermediate undergoes nucleophilic substitution with amines.
Protocol (From):
-
Reactants :
-
2-Chloromethylbenzimidazole (1.0 eq)
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Ammonia (2.0 eq) or propylamine (1.5 eq) in ethanol.
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Conditions :
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Reflux for 3–6 h under N.
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-
Workup :
Synthesis of 4-(1H-Pyrazol-1-yl)butanoic Acid
The pyrazole-substituted butanoic acid is prepared via cyclization or substitution.
Approach A: Hydrazine Cyclization ():
-
Reactants :
-
Ethyl 4-oxobutanoate (1.0 eq)
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Hydrazine hydrate (1.2 eq) in DMF.
-
-
Conditions :
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Stir at 80°C for 4 h.
-
-
Hydrolysis :
Approach B: Nucleophilic Substitution ():
-
Reactants :
-
4-Bromobutanoic acid (1.0 eq)
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Pyrazole (1.5 eq), KCO (2.0 eq) in DMF.
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-
Conditions :
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100°C for 12 h.
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-
Purification :
-
Column chromatography (hexane/ethyl acetate, 7:3).
-
Yield : 60–70%.
Amide Coupling to Final Product
The amine and carboxylic acid are coupled using activating agents.
Method (From):
-
Reactants :
-
N-(Benzimidazol-2-ylmethyl)amine (1.0 eq)
-
4-(1H-Pyrazol-1-yl)butanoic acid (1.2 eq)
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HBTU (1.5 eq), DIPEA (3.0 eq) in DMF.
-
-
Conditions :
-
Stir at 25°C for 12 h.
-
-
Workup :
Alternative One-Pot Synthesis
A streamlined method reduces purification steps.
Protocol (Adapted from):
-
Reactants :
-
2-Chloromethylbenzimidazole (1.0 eq)
-
4-(1H-Pyrazol-1-yl)butanoyl chloride (1.1 eq) in THF.
-
-
Conditions :
-
Add triethylamine (2.0 eq), stir at 0°C → 25°C for 6 h.
-
-
Isolation :
Comparative Analysis of Methods
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-ylmethyl)-4-(1H-pyrazol-1-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and pyrazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further characterized using spectroscopic techniques such as NMR and mass spectrometry.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzimidazole and pyrazole demonstrate significant antimicrobial properties. A study highlighted the synthesis of various benzimidazole derivatives, which were evaluated against multiple bacterial strains, including Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Evaluation
- Methodology : The antimicrobial activity was assessed using the tube dilution technique.
- Results : Compounds derived from similar structures exhibited minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 2.65 µM against various strains, indicating potent antibacterial effects .
| Compound | MIC (µM) | Bacterial Strain |
|---|---|---|
| N1 | 1.27 | Staphylococcus aureus |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
| N23 | 2.65 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of N-(1H-benzimidazol-2-ylmethyl)-4-(1H-pyrazol-1-yl)butanamide has been explored through various studies focusing on its ability to inhibit cancer cell proliferation.
Case Study: Anticancer Screening
- Methodology : The Sulforhodamine B (SRB) assay was employed to evaluate the cytotoxicity against human colorectal carcinoma cell line (HCT116).
- Results : Notably, some compounds exhibited IC50 values lower than that of standard chemotherapy agents, indicating their potential as effective anticancer agents.
| Compound | IC50 (µM) | Comparison with Standard Drug |
|---|---|---|
| N9 | 5.85 | More potent than 5-FU (IC50 = 9.99 µM) |
| N18 | 4.53 | More potent than 5-FU (IC50 = 9.99 µM) |
Anti-inflammatory Activity
The anti-inflammatory properties of compounds containing the benzimidazole and pyrazole frameworks have also been investigated. These compounds have shown promise in reducing inflammation markers in vitro.
Case Study: Inflammation Assay
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-4-(1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with derivatives reported in the literature, such as N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide (hereafter referred to as Compound 2 ), described in Kaushik and Maan (2011) . Key comparisons include:
Key Differences
In contrast, the target compound’s simpler pyrazole may prioritize solubility or metabolic stability .
Linker Flexibility : The butanamide chain in the target compound offers greater conformational flexibility compared to the rigid vinyl linker in Compound 2, possibly influencing binding kinetics to biological targets.
Synthetic Accessibility : Compound 2 requires multi-step synthesis involving vinylation and benzamide coupling, whereas the target compound’s butanamide linker could simplify synthesis and scalability .
Research Findings
- Antibacterial Activity : Compound 2 demonstrated moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), attributed to its halogenated pyrazole and benzamide groups . The target compound’s unsubstituted pyrazole may reduce antibacterial efficacy but could shift activity toward other targets (e.g., kinases).
Limitations and Gaps
- No direct comparative data exists for the target compound’s biological activity, as most studies focus on structurally distinct derivatives.
- The absence of substituents like chlorine or phenyl groups in the target compound may limit its potency in antibacterial contexts but could reduce toxicity risks.
Biological Activity
N-(1H-benzimidazol-2-ylmethyl)-4-(1H-pyrazol-1-yl)butanamide is a compound that integrates a benzimidazole moiety with a pyrazole structure, suggesting potential pharmacological applications. The biological activity of such compounds has garnered significant interest due to their diverse therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects.
The molecular formula for this compound is with a molecular weight of approximately 257.29 g/mol. The compound features a benzimidazole ring, known for its biological activity, linked to a pyrazole group that enhances its pharmacological profile.
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₅N₅O |
| Molecular Weight | 257.29 g/mol |
| IUPAC Name | This compound |
Biological Activity
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds containing benzimidazole and pyrazole moieties exhibit significant anticancer properties. For instance, studies have shown that similar derivatives can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) suggests that modifications in the substituents on the benzimidazole or pyrazole rings can enhance cytotoxicity against cancer cells.
Antimicrobial Activity
Benzimidazole derivatives are known for their broad-spectrum antimicrobial activity. This compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies indicate that compounds with similar structures demonstrate potent antibacterial effects, potentially through the inhibition of bacterial cell wall synthesis or protein synthesis.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is supported by its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Studies have reported that benzimidazole derivatives can reduce inflammation in animal models, suggesting their utility in treating inflammatory diseases.
Case Studies
Several studies have explored the biological activities of related compounds:
- Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that benzimidazole-pyrazole hybrids exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potent anticancer activity .
- Antimicrobial Activity : Research highlighted in Pharmaceutical Biology showed that similar compounds displayed minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, confirming their potential as antimicrobial agents .
- Anti-inflammatory Research : A study in European Journal of Pharmacology reported that derivatives with benzimidazole and pyrazole structures significantly reduced edema in rat paw models, showcasing their anti-inflammatory properties .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(1H-benzimidazol-2-ylmethyl)-4-(1H-pyrazol-1-yl)butanamide, and how can reaction efficiency be enhanced?
- Methodological Answer :
- Step 1 : Use multi-step condensation reactions, starting with benzimidazole precursors and pyrazole-containing intermediates. For example, coupling benzimidazole-2-carbaldehyde with a pyrazole-substituted amine via reductive amination .
- Step 2 : Optimize yields (typically 45–68% for analogous compounds) by controlling reaction parameters: temperature (70–90°C), solvent choice (DMF or acetonitrile), and catalyst selection (e.g., Pd/C for hydrogenation) .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using TLC and HPLC .
Q. Which analytical techniques are critical for structural validation of this compound?
- Methodological Answer :
- IR Spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, benzimidazole N-H at ~3400 cm⁻¹) .
- NMR Spectroscopy : Assign peaks using -NMR (e.g., pyrazole protons at δ 7.5–8.5 ppm, benzimidazole protons at δ 7.0–7.8 ppm) and -NMR (amide carbonyl at ~170 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H] ion) and fragmentation patterns to validate the structure .
Q. What preliminary biological assays are suitable for initial activity profiling?
- Methodological Answer :
- Antimicrobial Screening : Use P. aeruginosa MH602 lasB reporter strains to assess inhibition via GFP expression modulation .
- Cytotoxicity Testing : Employ MTT assays on human fibroblasts (IC determination) to evaluate safety margins .
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays, given the compound’s heterocyclic motifs .
Advanced Research Questions
Q. How can conflicting biological activity data across studies be systematically addressed?
- Methodological Answer :
- Step 1 : Compare assay conditions (e.g., cell lines, bacterial strains, incubation times). For example, cytotoxicity discrepancies may arise from fibroblast vs. cancer cell line sensitivity .
- Step 2 : Validate target engagement using competitive binding assays (e.g., SPR or ITC) to confirm direct interactions with putative targets .
- Step 3 : Replicate experiments under standardized protocols (e.g., CLSI guidelines for antimicrobial assays) to minimize variability .
Q. What strategies optimize multi-step synthesis to reduce by-products and improve scalability?
- Methodological Answer :
- Step 1 : Introduce protecting groups (e.g., Boc for amines) during intermediate synthesis to prevent unwanted side reactions .
- Step 2 : Use flow chemistry for exothermic steps (e.g., sulfonylation) to enhance control and scalability .
- Step 3 : Monitor reactions in real-time using inline FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .
Q. How can researchers identify the compound’s biological targets and mechanism of action?
- Methodological Answer :
- Step 1 : Perform computational docking (e.g., AutoDock Vina) to predict binding sites on kinases or GPCRs, leveraging the benzimidazole scaffold’s affinity for ATP-binding pockets .
- Step 2 : Validate targets via CRISPR-Cas9 knockout models; observe phenotypic changes in target-deficient cells .
- Step 3 : Conduct transcriptomic/proteomic profiling (RNA-seq, SILAC) to identify downstream pathways affected by the compound .
Q. What comparative approaches assess the compound’s efficacy against structural analogs?
- Methodological Answer :
- Step 1 : Synthesize analogs with modifications (e.g., pyrazole → triazole substitution) and compare IC values in dose-response assays .
- Step 2 : Perform SAR analysis using molecular descriptors (e.g., LogP, polar surface area) to correlate structural features with activity .
- Step 3 : Use molecular dynamics simulations to evaluate binding stability and residence time in target pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
